2-Aminothiazole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-aminothiazole-5-carboxylic acid and its derivatives involves several strategies, including a novel method that employs ethyl β-ethoxyacrylate reacting with N-bromosuccinimide to yield α-bromo-α-formylacetate hemiacetal. Cyclization of this intermediate with thioureas affords 2-aminothiazole-5-carboxylates with high yields ranging from 60–98% (Zhao et al., 2001). Another environmentally friendly synthesis route involves the reaction of enaminones, cyanamide, and elemental sulfur, using a one-pot three-component cascade cyclization strategy, leading to the formation of 2-amino-5-acylthiazoles with moderate to excellent yields (Fu et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-aminothiazole-5-carboxylic acid provides a framework for understanding its reactivity and interaction with other molecules. The presence of both an amino group and a carboxylic acid group in the molecule allows for versatile chemical modifications and the formation of various derivatives. These functional groups play a crucial role in the compound's ability to participate in cycloaddition reactions, nucleophilic substitutions, and the synthesis of heterocyclic compounds.
Chemical Reactions and Properties
2-Aminothiazole-5-carboxylic acid undergoes a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and halogenations. For instance, its reaction with ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions yields 2-substituted-4-methylthiazole-5-carboxylates through a practical one-pot procedure, demonstrating the compound's reactivity and utility in synthesizing thiazole derivatives with potential biological activities (Meng et al., 2014).
Scientific Research Applications
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Anticancer
- Field : Medical and Pharmaceutical Research .
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development, acting as an anticancer agent . A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .
- Results : The synthesized series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells .
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Antioxidant
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Antimicrobial
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Anti-inflammatory
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Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors
- Field : Medical and Pharmaceutical Research .
- Application : A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
- Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .
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Azo Dye Synthesis
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Neuroinflammatory and Neurodegenerative Diseases Treatment
- Field : Medical and Pharmaceutical Research .
- Application : Phosphodiesterase type 5 inhibitors (PDE5-Is), which include 2-aminothiazole derivatives, have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases .
- Results : PDE5-Is produce an anti-inflammatory and neuroprotective action by enhancing the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which play an important role in the development of several neurodiseases, such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS) .
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Synthesis of Biologically Active Compounds
Safety And Hazards
Future Directions
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This information will be useful for future innovation .
properties
IUPAC Name |
2-amino-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMRDDYYJJCBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311171 | |
Record name | 2-Aminothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-5-carboxylic acid | |
CAS RN |
40283-46-3 | |
Record name | 2-Amino-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40283-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 239729 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040283463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40283-46-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminothiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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